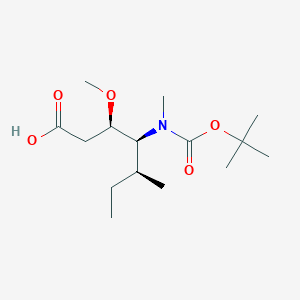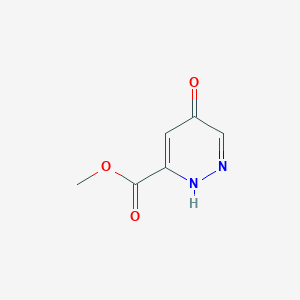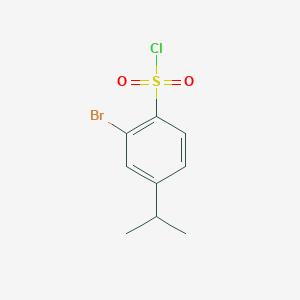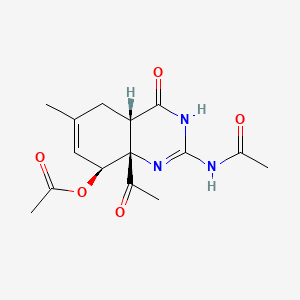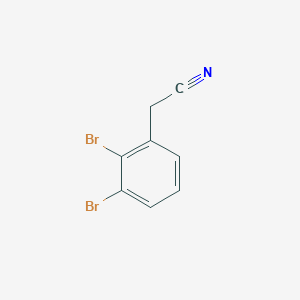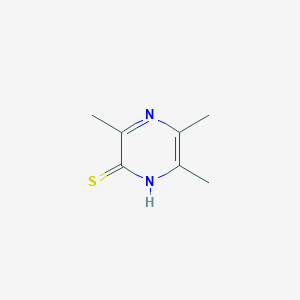
3,5,6-Trimethylpyrazine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,6-Trimethylpyrazine-2(1H)-thione: is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and biological applications. This particular compound is characterized by the presence of three methyl groups and a thione group attached to the pyrazine ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trimethylpyrazine-2(1H)-thione typically involves the reaction of 3,5,6-trimethylpyrazine with sulfur-containing reagents. One common method is the reaction of 3,5,6-trimethylpyrazine with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is usually carried out in an inert solvent such as toluene or xylene at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5,6-Trimethylpyrazine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3,5,6-Trimethylpyrazine-2(1H)-thione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3,5,6-Trimethylpyrazine-2(1H)-thione involves its interaction with various molecular targets and pathways. The thione group can act as a nucleophile, participating in reactions with electrophilic species. Additionally, the compound’s aromatic nature allows it to interact with biological macromolecules, potentially affecting their function. Specific pathways and targets may vary depending on the application and context of use.
Vergleich Mit ähnlichen Verbindungen
3,5,6-Trimethylpyrazine-2-formic acid: Shares the pyrazine core structure but has a formic acid group instead of a thione group.
2-Hydroxy-3,5,6-trimethylpyrazine: Contains a hydroxyl group, leading to different chemical reactivity and applications.
Tetramethylpyrazine: Lacks the thione group, resulting in distinct chemical and biological properties.
Uniqueness: 3,5,6-Trimethylpyrazine-2(1H)-thione is unique due to the presence of the thione group, which imparts specific reactivity and potential biological activities not observed in its analogs. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H10N2S |
|---|---|
Molekulargewicht |
154.24 g/mol |
IUPAC-Name |
3,5,6-trimethyl-1H-pyrazine-2-thione |
InChI |
InChI=1S/C7H10N2S/c1-4-5(2)9-7(10)6(3)8-4/h1-3H3,(H,9,10) |
InChI-Schlüssel |
LHVKHMOLTUTFCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=S)N1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



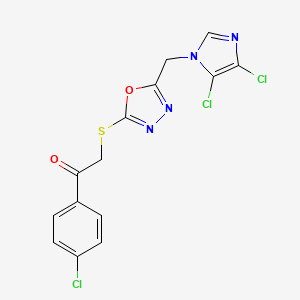
![Ethyl 8-(benzyloxy)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15244624.png)
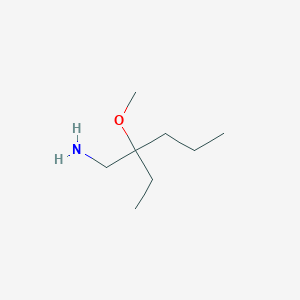


![2-Methyloxazolo[4,5-c]pyridine-4-thiol](/img/structure/B15244655.png)
